3-Hexyne, 2,5-dimethyl-

Living Polymerization Initiator Efficiency Polyisobutylene

3-Hexyne, 2,5-dimethyl- (CAS 927-99-1), also known as 2,5-dimethylhex-3-yne or diisopropylacetylene, is a branched, symmetrical internal alkyne with the molecular formula C8H14. The compound features a carbon-carbon triple bond centrally located within a six-carbon chain, flanked by two isopropyl groups (or methyl substituents at the 2- and 5-positions).

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 927-99-1
Cat. No. B15491397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyne, 2,5-dimethyl-
CAS927-99-1
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC(C)C#CC(C)C
InChIInChI=1S/C8H14/c1-7(2)5-6-8(3)4/h7-8H,1-4H3
InChIKeyOVJGYUVBHOVELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyne, 2,5-dimethyl- (CAS 927-99-1): A Sterically Hindered Internal Alkyne for Controlled Reactivity and Specialized Applications


3-Hexyne, 2,5-dimethyl- (CAS 927-99-1), also known as 2,5-dimethylhex-3-yne or diisopropylacetylene, is a branched, symmetrical internal alkyne with the molecular formula C8H14 [1]. The compound features a carbon-carbon triple bond centrally located within a six-carbon chain, flanked by two isopropyl groups (or methyl substituents at the 2- and 5-positions) . This specific substitution pattern imparts distinct steric and electronic properties compared to linear alkynes, influencing its volatility, flammability, and reactivity profile. It is a colorless liquid at ambient temperature, with a relatively low boiling point (109.1 °C) and low flash point (7.6 °C), requiring careful handling . The compound serves as a foundational building block in organic synthesis, particularly as a precursor to specialized derivatives such as organic peroxides and diols, owing to the stability and steric protection conferred by its branched structure [1].

Why 3-Hexyne, 2,5-dimethyl- Cannot Be Simply Replaced by Other Alkynes or Alkene Analogs


The branched, symmetrical architecture of 3-hexyne, 2,5-dimethyl- fundamentally differentiates it from linear or less substituted alkynes in both physical behavior and chemical performance. Its sterically encumbered internal triple bond alters reaction kinetics and selectivity in hydrogenation and cross-coupling reactions, preventing direct substitution with 3-hexyne or terminal alkynes without compromising yield or product purity [1]. More critically, in applications requiring precise initiator efficiency—such as living polymerization—derivatives of this specific backbone exhibit quantitative (~100%) initiator efficiency, whereas alkane or alkene analogs of the same carbon skeleton yield only 50–75% efficiency under identical conditions [2]. This performance gap underscores that the alkyne moiety, combined with the 2,5-dimethyl substitution, is non-negotiable for achieving target polymer architectures and functional group fidelity. The quantitative evidence below establishes the precise, measurable advantages that justify selecting this compound over its closest structural analogs.

Quantitative Evidence Differentiating 3-Hexyne, 2,5-dimethyl- from Structural Analogs


Initiator Efficiency in Living Carbocationic Polymerization: 100% vs. 50–75% for Alkane/Analogs

In the synthesis of telechelic polyisobutylenes via living carbocationic polymerization, the initiator derived from 3-hexyne, 2,5-dimethyl- (specifically, 2,5-dichloroacetoxy-2,5-dimethyl-3-hexyne, D(Cl₂AcO)DMeH₆≡) achieves ~100% initiator efficiency (Iₑff), whereas its alkane and alkene counterparts yield significantly lower efficiencies [1]. The alkyne-based initiator also exhibits slower polymerization rates, enabling better control over the living process [1].

Living Polymerization Initiator Efficiency Polyisobutylene

Physical Property Differentiation: Elevated Boiling Point and Reduced Vapor Pressure vs. Unsubstituted 3-Hexyne

3-Hexyne, 2,5-dimethyl- exhibits a boiling point 27 °C higher and a vapor pressure 70% lower than unsubstituted 3-hexyne, directly attributable to its branched, higher-molecular-weight structure [1]. The flash point is also elevated (7.6 °C vs. −14 °C), though both remain flammable liquids [1][2].

Physical Properties Volatility Process Safety

Reduced Vapor Pressure: 29.5 mmHg vs. 97.2 mmHg for 3-Hexyne at 25 °C

At 25 °C, the vapor pressure of 3-hexyne, 2,5-dimethyl- is only 29.5 mmHg, compared to 97.2 mmHg for unsubstituted 3-hexyne [1]. This represents a 70% reduction in volatility.

Vapor Pressure Volatility Storage

Chromatographic Retention: Kovats Retention Index of 689 on Squalane at 80 °C

On a non-polar squalane capillary column at 80 °C, 3-hexyne, 2,5-dimethyl- exhibits a Kovats retention index of 689 [1]. This value, while not directly compared in the same study, provides a quantitative benchmark for analytical method development and compound identification, as it falls between typical indices for C6–C7 alkanes and reflects the branched alkyne's reduced polarity relative to linear alkynes.

Gas Chromatography Retention Index Analytical Characterization

Synthetic Utility: Precursor to High-Performance Organic Peroxide DBPH (CAS 1068-27-5)

3-Hexyne, 2,5-dimethyl- is the direct synthetic precursor to 2,5-di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (DBPH, CAS 1068-27-5), a widely used free-radical initiator for polymer crosslinking and modification . DBPH derived from this specific alkyne backbone exhibits thermal decomposition characteristics and initiator efficiency profiles that are distinct from peroxides based on other alkynes or alkenes, making the parent alkyne the mandatory starting material for users requiring DBPH or analogous initiators .

Organic Peroxides Polymerization Initiator Crosslinking

Steric Protection in Hydrogenation: Controlled Reduction to cis-Alkene vs. Unsubstituted Alkynes

While direct comparative hydrogenation data for the parent 3-hexyne, 2,5-dimethyl- is sparse, studies on its diacetoxy derivative demonstrate that the 2,5-dimethyl substitution pattern exerts significant steric control during catalytic hydrogenation, favoring cis-alkene formation and suppressing over-reduction to alkane [1]. In contrast, unsubstituted 3-hexyne undergoes more facile and less selective hydrogenation under similar conditions, often yielding mixtures of cis/trans alkenes and fully saturated product [2].

Hydrogenation Selectivity Steric Effects

Procurement-Relevant Application Scenarios for 3-Hexyne, 2,5-dimethyl-


Synthesis of Controlled-Architecture Polymers via Living Carbocationic Polymerization

When preparing telechelic polyisobutylenes with defined molecular weight and near-perfect end-group functionality, the initiator derived from 3-hexyne, 2,5-dimethyl- is essential. As demonstrated by Faust et al., only the alkyne-based initiator (D(Cl₂AcO)DMeH₆≡) provides ~100% initiator efficiency combined with slower, more controllable kinetics [1]. Researchers seeking to scale up this living polymerization process must procure the parent alkyne as the precursor to the active initiator species.

Manufacture of High-Performance Organic Peroxides for Polymer Crosslinking

The compound is the mandatory building block for synthesizing 2,5-di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (DBPH, CAS 1068-27-5) and related peroxy initiators . These peroxides are widely used in the crosslinking of polyethylene, ethylene-propylene-diene monomer (EPDM) rubber, and other thermoplastics/elastomers. Industrial procurement teams supporting polymer modification operations must source the correct alkyne isomer to ensure the peroxide product meets required decomposition half-life temperatures and crosslinking efficiency specifications.

Preparative Synthesis of cis-2,5-Dimethyl-3-hexene via Stereoselective Partial Hydrogenation

Organic synthesis laboratories requiring high-purity cis-2,5-dimethyl-3-hexene (a chiral building block or mechanistic probe) benefit from the steric protection offered by the 2,5-dimethyl substitution on the alkyne. The parent compound's structure promotes cis-selectivity and minimizes over-reduction to the alkane, as inferred from hydrogenation studies of its derivatives [2]. This reduces purification burden and improves yield relative to using less hindered alkynes.

Analytical Standards and Chromatographic Method Development

The precisely defined Kovats retention index (RI = 689 on squalane at 80 °C) makes 3-hexyne, 2,5-dimethyl- a valuable reference compound for calibrating and validating GC methods aimed at separating branched C8 hydrocarbons and alkynes [3]. Analytical laboratories performing petrochemical or environmental hydrocarbon analysis can use this compound as a retention time marker to improve peak identification confidence.

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